2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}octahydropyrrolo[1,2-a]pyrazine
Overview
Description
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}octahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C14H18ClF3N4O and its molecular weight is 350.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.1121234 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Fluorinated Pyrazoles as Medicinal Chemistry Building Blocks : Fluorinated pyrazoles, which share structural similarities with the compound of interest, have been developed as building blocks in medicinal chemistry due to their additional functional groups that allow further functionalization. This highlights the compound's potential utility in drug discovery and development processes (Surmont et al., 2011).
New Synthetic Routes for Pyrazole Derivatives : Research on new synthetic strategies for pyrazole derivatives, including fluorinated fused-ring pyrazoles, demonstrates the ongoing interest in optimizing the synthesis of these compounds for various applications, including their potential roles in agrochemical and medicinal chemistry (Lam et al., 2022).
Potential Applications
Antibacterial and Antifungal Activities : Some pyrazole derivatives have been explored for their antibacterial and antifungal activities, suggesting that similar structures could be investigated for antimicrobial properties. This area of research is crucial for the development of new therapeutic agents against resistant microbial strains (Hassan, 2013).
Acaricidal Activity : The synthesis of fluorinated analogs of Tebufenpyrad, a commercial acaricide, using fluorinated pyrazoles, points towards the potential use of the compound for developing new pesticides. This is particularly relevant for agriculture, where the need for effective pest control measures is continuously evolving (Fustero et al., 2008).
Synthesis of Complex Molecules for Pharmaceutical Applications : The exploration of new synthetic routes to octahydropyrrolo[1,2-a]pyrazines, a structural component of several drugs, indicates the importance of such compounds in pharmaceutical research and development. These findings may provide a foundation for the synthesis and application of the compound in drug design (Likhosherstov et al., 1993).
Properties
IUPAC Name |
1-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClF3N4O/c1-9-12(15)13(14(16,17)18)19-22(9)8-11(23)21-6-5-20-4-2-3-10(20)7-21/h10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEAUQATQOQTCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCN3CCCC3C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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